Product packaging for octahydro-1H-pyrrolo[3,4-c]pyridin-1-one(Cat. No.:CAS No. 1391926-56-9)

octahydro-1H-pyrrolo[3,4-c]pyridin-1-one

Cat. No.: B3101430
CAS No.: 1391926-56-9
M. Wt: 140.18 g/mol
InChI Key: XLHNWTSCXPCOMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one is a versatile bicyclic lactam scaffold of significant interest in medicinal chemistry and drug discovery. Recent research highlights its application as a critical precursor in the design and synthesis of potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors . HPK1 is an intracellular signaling kinase that acts as a negative regulator of T-cell receptor signaling, making it an attractive target for cancer immunotherapy. Derivatives based on this core structure are being explored to enhance antitumor immune responses by blocking HPK1 function . This compound is offered exclusively for research and development purposes. For Research Use Only. Not for human use. Researchers can access related compounds such as this compound hydrochloride (CAS 1803589-46-9) and the isomeric Octahydro-1h-pyrrolo[3,4-c]pyridin-3-one (CAS 1083223-83-9) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2O B3101430 octahydro-1H-pyrrolo[3,4-c]pyridin-1-one CAS No. 1391926-56-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-7-6-1-2-8-3-5(6)4-9-7/h5-6,8H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHNWTSCXPCOMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1C(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Octahydro 1h Pyrrolo 3,4 C Pyridin 1 One and Its Derivatives

Stereoselective Synthesis Approaches to Pyrrolopyridinones

Stereoselective approaches are paramount in the synthesis of complex molecules like octahydro-1H-pyrrolo[3,4-c]pyridin-1-one, where the spatial arrangement of atoms can significantly influence the compound's properties. Methodologies that control the formation of chiral centers are therefore highly sought after.

Enzymatic Hydrolysis for Optical Resolution of Racemates

Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method utilizes the stereospecificity of enzymes to selectively catalyze a reaction on one enantiomer, leaving the other unreacted and thus allowing for their separation.

In the synthesis of a related compound, (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, a key intermediate for the antibiotic Moxifloxacin, enzymatic hydrolysis plays a critical role. google.com A patented process describes the optical resolution of a racemic dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate intermediate. google.com This resolution is achieved through enzymatic hydrolysis, where a lipase (B570770) or an esterase selectively hydrolyzes one enantiomer of the racemic ester. google.com Specifically, Candida antarctica lipase B (CALB) has been shown to be effective for this transformation. google.com This enzymatic step yields the (2S,3R)-dialkyl-1-alkylcarbonyl-piperidine-2,3-dicarboxylate with high optical purity, which is a crucial chiral building block for the subsequent construction of the bicyclic pyrrolopyridinone system. google.com

The general principle of this enzymatic resolution is outlined in the table below:

Racemic SubstrateEnzymeSelectively Reacted EnantiomerProducts
(±)-dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylateLipase (e.g., CALB)(2R,3S)-enantiomer(2S,3R)-dialkyl ester and (2R,3S)-carboxylic acid

This approach highlights the efficiency and selectivity of biocatalysis in accessing enantiomerically pure intermediates essential for the synthesis of complex chiral molecules.

Chiral Auxiliary Strategies (e.g., Naproxen-mediated)

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereochemistry is set, the auxiliary is removed.

The use of the non-steroidal anti-inflammatory drug (S)-Naproxen as a chiral auxiliary has been reported in the synthesis of (4aS, 7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, a stereoisomer of the core structure of interest. This strategy demonstrates a practical application of a readily available chiral molecule to induce asymmetry in the synthesis of pyrrolopyridinone systems. While the full experimental details are part of proprietary research, the approach underscores the utility of naproxen (B1676952) in diastereoselective reactions to build the chiral framework of these bicyclic compounds. The recovery and reuse of the chiral auxiliary are also key considerations in such synthetic routes.

Diastereoselective Cyclization Reactions

Diastereoselective cyclization reactions are a cornerstone of stereocontrolled synthesis, allowing for the formation of cyclic structures with multiple stereocenters in a predictable manner. These reactions often rely on substrate control, where existing stereocenters in the acyclic precursor influence the stereochemical outcome of the cyclization.

For instance, 1,3-dipolar cycloadditions of cyclic nitrones have been effectively used to synthesize polyhydroxylated indolizidines and pyrrolizidines, which share structural similarities with the pyrrolopyridinone core. nih.gov This strategy allows for excellent control over both relative and absolute stereochemistry. nih.gov Another relevant approach is the Nazarov cyclization, an electrocyclic reaction of divinyl ketones to form cyclopentenones, which can be rendered asymmetric through the use of chiral catalysts or auxiliaries. researchgate.netnih.gov Furthermore, intramolecular Michael additions and other tandem reaction cascades are powerful tools for constructing complex cyclic systems with a high degree of stereocontrol. doaj.org These established methodologies for the synthesis of azaheterocycles offer viable pathways for the diastereoselective construction of the this compound scaffold. nih.gov

Stereoselective Reduction Protocols (e.g., for 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione)

The stereoselective reduction of a prochiral precursor is a common and effective strategy for introducing chirality. In the context of pyrrolopyridinone synthesis, the reduction of a planar, achiral starting material can generate one or more stereocenters.

A notable example is the stereoselective reduction of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione. This dione (B5365651) can be synthesized from the reaction of pyridine-2,3-dicarboxylic acid anhydride (B1165640) with benzylamine. researchgate.net The subsequent reduction of the pyridine (B92270) ring and the amide functionalities is a critical step in establishing the desired stereochemistry of the final octahydropyrrolopyridinone product. The choice of reducing agent and reaction conditions is crucial for achieving high diastereoselectivity. Specific protocols have been developed to control the chirality during this reduction, leading to the desired (4aS,7aS) configuration in related octahydropyrrolo[3,4-b]pyridine systems.

Catalytic Synthesis Pathways for Fused Azacycles

Catalytic methods, particularly those involving transition metals, offer efficient and atom-economical routes to complex organic molecules. These approaches often proceed under mild conditions and can provide access to structures that are difficult to obtain through classical methods.

Transition Metal-Catalyzed Cyclizations (e.g., Gold(III)-catalyzed intramolecular cyclization)

Transition metals, with their unique electronic properties, can catalyze a wide array of organic transformations, including the formation of heterocyclic rings. Gold catalysts, in particular, have emerged as powerful tools for activating alkynes and allenes towards nucleophilic attack.

Theoretical studies using density functional theory (DFT) have elucidated the mechanism of Gold(III)-catalyzed intramolecular cyclization of alkyne-tethered pyrroles to form pyrrolopyridinones. researchgate.net The proposed mechanism involves the coordination of the gold catalyst to the alkyne moiety of the substrate. researchgate.net This activation facilitates a nucleophilic attack from the α-carbon of the pyrrole (B145914) ring onto the alkyne. researchgate.net Subsequent skeletal rearrangements and protodeauration steps lead to the final cyclized product. researchgate.net These computational studies provide a rational basis for understanding the regioselectivity and for predicting the major and minor products of such gold-catalyzed cyclizations, offering a valuable tool for the design of synthetic routes to pyrrolopyridinone derivatives. researchgate.net

CatalystSubstrateKey Mechanistic StepsProduct
Gold(III) complexAlkyne-tethered pyrrole1. Au-alkyne coordination2. Intramolecular nucleophilic attack3. Rearrangement4. ProtodeaurationPyrrolopyridinone

This catalytic approach represents a modern and efficient strategy for the construction of the fused azacycle core of this compound and its analogues.

Palladium-Catalyzed Cascade Reactions (e.g., Heck/Sonogashira sequential coupling)

Palladium-catalyzed cascade reactions offer an efficient route to complex heterocyclic frameworks by forming multiple bonds in a single operation, thus enhancing atom and step economy. nih.gov These strategies are particularly valuable for constructing N-fused heterocycles. While direct application to this compound is specific, the principles are demonstrated in the synthesis of related quinoline (B57606) and pyrrolopyridine systems.

One-pot sequential reactions, such as the Aldol (B89426) condensation-Michael addition followed by a Sonogashira coupling, have been developed to create highly functionalized quinolines. semanticscholar.org This highlights the potential of combining different reaction types in a sequence. The Sonogashira reaction, a palladium/copper co-catalyzed cross-coupling of a terminal alkyne and an aryl or vinyl halide, is a cornerstone of such sequences. semanticscholar.orgnih.gov

Similarly, the Heck reaction, which forms a substituted alkene from an aryl halide and an alkene, can be paired with other transformations. researchgate.net For instance, a facile Pd/Cu-cocatalyzed one-pot domino reaction involving Aldol condensation, Michael addition, and Sonogashira coupling has been successfully developed for synthesizing functionalized quinolines. semanticscholar.org The optimization of these reactions often involves screening various palladium catalysts, ligands, and bases to achieve high yields and selectivity. nih.govdoi.org N-heterocyclic carbene (NHC) pincer palladium complexes have shown high efficiency in Heck, Suzuki, and Sonogashira coupling reactions, often with low catalyst loadings. researchgate.net

Reaction Type Catalyst System Key Transformation Relevance
Heck-Cassar-Sonogashira (HCS)Pd(0)/Cu(I) or Pd(0)C(sp²)-C(sp) bond formationFoundational for building alkyne-substituted aromatic precursors. nih.gov
Sequential Suzuki/C-H ArylationPd(PPh₃)₂Cl₂C-C bond formation followed by direct arylationEfficiently builds complex aryl-substituted heterocycles. nih.gov
Cascade Vinylogous Addition/Allylic AminationPalladium catalystConstruction of hexahydro-1H-pyrrolo[3,2-c]pyridinesDemonstrates palladium's utility in complex cyclizations to form related scaffolds. researchgate.net

C-H Functionalization Strategies Leading to N-Fused Heterocycles

Direct C-H functionalization has emerged as a powerful tool for synthesizing heterocycles, as it avoids the need for pre-functionalized starting materials. rsc.orgmdpi.com This approach streamlines synthetic routes and reduces waste. Transition metal catalysis, particularly with palladium, rhodium, and nickel, is central to these strategies. mdpi.comnih.gov

One notable strategy involves a C-H/C-C bond functionalization sequence to produce N-fused heterocycles from simple saturated cyclic amines like piperidine (B6355638). nih.gov This method is inspired by the Norrish-Yang Type II reaction, where C-H functionalization of an azacycle is achieved by forming an α-hydroxy-β-lactam from a precursor α-ketoamide under mild, visible light conditions. nih.govescholarship.org Subsequent rhodium-catalyzed cleavage of a C-C bond in the lactam intermediate leads to an α-acyl species that undergoes a cascade of decarbonylation, addition to an electrophile, and aldol cyclization to yield the N-fused bicycle. nih.gov

Nickel-catalyzed C-H functionalization has also been developed for constructing various nitrogen-containing heterocycles. mdpi.com These reactions can proceed via intramolecular C(sp²)-H alkylation or oxidative C-H/N-H annulation with alkynes to afford a wide array of substituted heterocycles. mdpi.com

Strategy Catalyst Key Intermediate Transformation
Norrish-Yang Type II C-H FunctionalizationVisible Lightα-hydroxy-β-lactamPhotochemical hydrogen abstraction and cyclization. nih.gov
Rh-catalyzed C-C Cleavage/CyclizationRhodium Complexα-acyl intermediateDecarbonylation, 1,4-addition, and aldol cyclization. nih.govescholarship.org
Ni-catalyzed C-H Oxidative AnnulationNi(cod)₂-C-H/N-H bond functionalization with alkynes. mdpi.com

Key Precursor Transformations and Ring Formation

The construction of the bicyclic this compound core relies on critical ring-forming reactions from appropriately functionalized precursors.

Lactam Ring-Forming Reactions

The formation of the γ-lactam ring is a defining step in the synthesis of the pyrrolo[3,4-c]pyridin-1-one skeleton. Various methods can be employed to construct this feature. One common approach involves the cyclization of aminocarboxylic acid derivatives. For instance, the synthesis of hexahydropyrrolo[1,2-a]pyrazin-6(2H)-ones, a related lactam-containing bicyclic system, has been achieved through sequences involving Dieckmann cyclization of piperazin-2-yl-propanoates followed by acidic demethoxycarbonylation. rsc.org Such intramolecular condensation reactions are fundamental in lactam synthesis.

Decarboxylative Cyclization Strategies

Decarboxylative strategies offer a unique method for ring formation where a carboxylic acid group is extruded as carbon dioxide during the cyclization process. A novel protocol for constructing functionalized 1H-pyrrolo[3,4-c]quinoline-1,3(2H)-diones has been developed using a copper-catalyzed decarboxylative annulation of N-phenylglycines with maleimides. nih.gov This cascade reaction proceeds through oxidative decarboxylation, 1,2-addition, intramolecular cyclization, and subsequent aromatization to yield the final product. nih.gov This approach provides a one-pot synthesis for functionalized pyrrolo-fused systems, which could be adapted for the synthesis of the target scaffold from suitable precursors.

Derivatization Strategies of the this compound Scaffold

Once the core scaffold of this compound is synthesized, further derivatization can be undertaken to explore structure-activity relationships for various applications. The pyrrolo[3,4-c]pyridine system is a known pharmacophore, with derivatives exhibiting a broad spectrum of biological activities, including analgesic, sedative, antidiabetic, and antiviral properties. mdpi.com

Derivatization strategies often focus on introducing substituents at various positions of the bicyclic ring. For the related 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione system, extensive modifications have been made. nih.gov These include:

Alkoxy group substitution: Introducing methoxy (B1213986) or ethoxy groups onto the pyridine ring. nih.gov

N-alkylation: Attaching various alkyl chains to the imide nitrogen, often serving as a linker to another functional group.

Amine substitution: Connecting different cyclic amines (e.g., piperazine, morpholine (B109124), piperidine) to the alkyl linker. mdpi.com

These modifications have been shown to significantly influence the pharmacological profile of the compounds. For instance, the type of alkoxy substituent on the pyridine ring and the length of the alkyl linker can have a decisive influence on analgesic potency. nih.gov Such derivatization studies are crucial for optimizing the therapeutic potential of the core scaffold.

Alkylation and Acylation Reactions

Alkylation and acylation reactions are fundamental methods for the derivatization of the this compound core, typically occurring at the secondary amine of the pyrrolidine (B122466) ring or the lactam nitrogen. These modifications are instrumental in modulating the physicochemical and pharmacological properties of the resulting molecules.

N-alkylation of related pyridone systems is a well-established method for introducing a wide range of substituents. Generally, the N-alkylation of 2-pyridones can be challenging due to competing O-alkylation. However, selective N-alkylation can be achieved by using the sodium salt of the pyridone, whereas the silver salt tends to favor O-alkylation. Microwave-assisted one-pot synthesis has also been explored for the N-alkylation of 2-pyridone derivatives, offering an efficient alternative to conventional heating sciforum.net. For instance, the reaction of 2-pyridones with various alkylating agents under microwave irradiation can provide a series of N-alkylated products sciforum.net. The choice of base and solvent system is crucial for achieving high regioselectivity. For example, the use of potassium carbonate in DMF at elevated temperatures has been shown to be effective for the N-alkylation of similar heterocyclic systems nih.gov. In some cases, the addition of LiBr to a mixture of NaH in DMF and DME has been reported to improve the N-alkylation ratio for certain alkyl halides.

Acylation of the pyrrolopyridinone core is another important transformation. In the synthesis of related bicyclic lactams, such as the (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine system, acylation is a key step. For example, an acylation reaction can be carried out using acetic anhydride with basic catalysis, often employing organic bases like tertiary amines google.comgoogle.comgoogle.com. This method is effective for introducing an acetyl group onto the nitrogen atom of the piperidine ring in a precursor molecule google.comgoogle.comgoogle.com. A domino process involving an aza Diels-Alder reaction followed by N-acylation and aromatization has been utilized for the microwave-assisted synthesis of 6-nitrilmethyl-pyrrolo[3,4-b]pyridin-5-ones, highlighting an efficient route to acylated derivatives mdpi.com.

Table 1: Examples of N-Alkylation and N-Acylation Reactions on Pyrrolopyridinone-related Scaffolds

Reaction TypeSubstrate TypeReagents and ConditionsProduct TypeReference
N-Alkylation2-PyridoneAlkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF), HeatN-Alkyl-2-pyridone nih.gov
N-AcylationPiperidine precursorAcetic Anhydride, Tertiary AmineN-Acetyl-piperidine derivative google.comgoogle.comgoogle.com
Domino Aza Diels-Alder/N-Acylation2-Aminonitrile-oxazole and Maleic AnhydrideSc(OTf)3, Microwave6-Nitrilmethyl-pyrrolo[3,4-b]pyridin-5-one mdpi.com

Functional Group Interconversions on the Core Structure

Functional group interconversions are essential for elaborating the this compound scaffold into more complex molecules. A key transformation in the synthesis of related saturated pyrrolopyridine systems is the reduction of a pyridine ring precursor.

Catalytic hydrogenation is a commonly employed method for the reduction of the pyridine ring in the synthesis of octahydro-pyrrolo[3,4-b]pyridine derivatives. A typical catalyst for this transformation is palladium on carbon (Pd/C) google.comgoogle.comgoogle.com. The reaction is generally carried out at elevated temperatures, ranging from 40°C to 80°C, and under hydrogen pressure, typically between 5 and 20 bars google.comgoogle.comgoogle.com. To prevent the formation of undesired trans isomers, it is crucial to maintain a substantially anhydrous reaction environment google.comgoogle.comgoogle.com. This reduction is a critical step in forming the saturated bicyclic core structure from an aromatic precursor.

Another significant transformation is the reduction of the lactam carbonyl group. While specific examples for this compound are not extensively detailed in the provided context, the reduction of lactams to the corresponding cyclic amines is a standard procedure in organic synthesis, often accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (B95107) (THF).

More complex structural modifications, such as ring contractions, have also been reported. For instance, a photo-promoted ring contraction of pyridines using a silylborane has been developed to produce pyrrolidine derivatives nih.gov. This process involves the formation of a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which can serve as a versatile synthon for functionalized pyrrolidines nih.gov.

Solvent and Reaction Condition Optimization in Pyrrolopyridinone Synthesis

The optimization of reaction conditions, particularly the choice of solvent and temperature, is paramount for the efficient synthesis of pyrrolopyridinones, directly impacting reaction rates, yields, and purity of the final products.

In a one-pot synthesis of substituted 6-alkyl-2-methyl-7-aryl-6,7-dihydro-1H-pyrrolo[3,4-b]pyridine-4,5-diones, a systematic screening of solvents was conducted to determine the optimal conditions beilstein-journals.org. The reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with an amine was tested in various solvents. The results indicated that ethanol (B145695) was the most effective solvent, leading to the highest yield of the desired product when used in conjunction with an equimolar amount of acetic acid under reflux conditions beilstein-journals.org. The study also found that in the absence of the acetic acid additive, only trace amounts of the product were detected, highlighting the importance of an acidic catalyst in this transformation beilstein-journals.org. Furthermore, extending the reaction time beyond 4 hours led to a decrease in the yield beilstein-journals.org.

The choice of solvent has also been shown to be critical in the synthesis of substituted 3-pyrrolin-2-ones, a related heterocyclic system. In a study comparing different solvents, ethanol was identified as the optimal choice, providing a significantly higher yield in a shorter reaction time compared to water, a water-ethanol mixture, methanol, dichloromethane (B109758), and acetonitrile (B52724) researchgate.netresearchgate.net.

The influence of the solvent is attributed to its ability to solubilize reactants and intermediates, as well as its interaction with the catalyst and transition states. For example, in the synthesis of N-vinylpyrrolidone, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) were found to enhance the reaction rate by interacting with the potassium catalyst, which in turn increases the nucleophilicity of the 2-pyrrolidone anion bohrium.com. These findings underscore the necessity of empirical optimization of solvent and other reaction parameters for each specific synthetic route to a pyrrolopyridinone derivative.

Table 2: Optimization of Reaction Conditions for the Synthesis of a Substituted Pyrrolo[3,4-b]pyridin-5-one Derivative

EntrySolventAdditiveTime (h)Yield (%)
1Ethanol-4trace
2EthanolAcetic Acid475
3MethanolAcetic Acid460
4AcetonitrileAcetic Acid455
5DichloromethaneAcetic Acid430
6WaterAcetic Acid440
7EthanolAcetic Acid865

Data adapted from a study on a related pyrrolo[3,4-b]pyridin-5-one synthesis. beilstein-journals.org

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of Octahydro 1h Pyrrolo 3,4 C Pyridin 1 One Compounds

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon framework of the molecule.

In the analysis of pyrrolo[3,4-c]pyridine derivatives, ¹H NMR spectra would typically show signals corresponding to the protons on the bicyclic core and any substituents. nih.gov The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, protons adjacent to heteroatoms (nitrogen, oxygen) or carbonyl groups would appear at a lower field. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing the chemical shifts for each unique carbon atom in the molecule. The carbonyl carbon of the lactam ring in the octahydro-1H-pyrrolo[3,4-c]pyridin-1-one structure is expected to have a characteristic signal in the downfield region (e.g., ~165-185 ppm). beilstein-journals.org

Table 1: Representative NMR Data for a Substituted Pyrrolo[3,4-b]pyridine Derivative Data for: 6-(4-chlorophenyl)-2-(2,4-difluorobenzyl)-7-methyl-1-oxo-3-(p-tolyl)-1,2-dihydropyrrolo[3,4-b]pyridine-4,5-dione

NucleusChemical Shift (δ, ppm)
¹H NMR12.21 (s, 1H), 9.90 (s, 1H), 8.29 (s, 1H), 8.07 (s, 1H), 7.37 (d, J = 7.6 Hz, 2H), 7.16 (d, J = 7.8 Hz, 2H), 6.30 (s, 1H), 5.82 (s, 1H), 2.00 (s, 3H), 1.98 (s, 3H)
¹³C NMR183.45, 169.01, 167.51, 165.73, 161.35, 137.16, 132.12, 129.43, 128.36, 108.88, 93.62, 58.00, 24.17, 21.98
Source: Data extracted from a study on substituted pyrrolo[3,4-b]pyridine-4,5-diones. beilstein-journals.org

Mass Spectrometry (MS, HRMS, ESI+, EI)

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. beilstein-journals.org

Ionization techniques such as Electrospray Ionization (ESI), often in positive ion mode (ESI+), are commonly used for polar molecules like pyrrolopyridine derivatives, typically detecting the protonated molecule [M+H]⁺. beilstein-journals.orgmdpi.com Electron Ionization (EI) is another method that can provide information about the fragmentation patterns of the molecule, which can aid in structural elucidation.

The precise mass obtained from HRMS is compared with the calculated mass for a proposed molecular formula. A close match between the found and calculated mass provides strong evidence for the elemental composition of the synthesized compound.

Table 2: Example of HRMS Data for a Pyrrolo[3,4-b]pyridine Derivative Data for: C₁₆H₁₆ClN₃O₃

ParameterValue
Ion[M+H]⁺
Calculated Mass334.0953
Found Mass334.0953
Source: HRMS data for a substituted pyrrolo[3,4-b]pyridine-4,5-dione. beilstein-journals.org

Infrared (IR) Spectroscopy (FTIR, ATR-IR)

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Attenuated Total Reflectance (ATR)-IR are commonly employed.

For this compound, the most characteristic absorption band would be from the carbonyl (C=O) stretching vibration of the lactam ring, typically appearing in the region of 1650-1700 cm⁻¹. beilstein-journals.org Other important signals include N-H stretching vibrations (around 3300-3500 cm⁻¹) for the secondary amine and C-H stretching vibrations for the aliphatic parts of the molecule (around 2800-3000 cm⁻¹). nih.govbeilstein-journals.org The presence and position of these bands provide direct evidence for the key functional groups within the molecule.

Table 3: Characteristic IR Absorption Bands for Related Pyrrolopyridine Structures

Functional GroupWavenumber (ν, cm⁻¹)
N-H Stretch3300 - 3650
C-H Stretch (aliphatic)2860 - 2960
C=O Stretch (carbonyl)1654 - 1773
C=C Stretch (aromatic, in derivatives)1508 - 1618
Source: Data compiled from studies on various pyrrolopyridine derivatives. nih.govbeilstein-journals.orgmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about electronic transitions between energy levels. While the saturated core of this compound is not expected to have significant UV-Vis absorption, this technique is highly relevant for derivatives containing aromatic rings or conjugated systems. The introduction of such chromophores would lead to characteristic absorption bands that can be used for characterization and quantification.

Chromatographic Separation and Analysis

Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of organic compounds. It is widely used to determine the purity of a sample by separating it into its individual components. The retention time of the compound is a characteristic feature under specific conditions (e.g., column, mobile phase, flow rate). By integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram, a quantitative measure of purity can be obtained.

For compounds with chiral centers, such as derivatives of this compound, chiral HPLC is a critical technique. It is used to separate and quantify enantiomers, ensuring the desired stereoisomer is obtained with high enantiomeric excess. google.com

Table 4: Application of HPLC in the Analysis of Pyrrolopyridine Compounds

ApplicationHPLC MethodTypical Information Obtained
Purity AssessmentReversed-Phase HPLCRetention time, peak area percentage to determine purity.
Reaction MonitoringAnalytical HPLCTracking the consumption of reactants and formation of products over time.
Enantiomeric SeparationChiral HPLCSeparation of enantiomers, determination of enantiomeric excess (ee%).
Preparative PurificationPreparative HPLCIsolation of the pure compound from a reaction mixture.
Source: General applications based on synthetic chemistry practices for related compounds. google.com

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is a cornerstone analytical technique in the pharmaceutical industry for the separation and quantification of volatile and semi-volatile compounds. omicsonline.orgnumberanalytics.com Its application is critical for assessing the purity of active pharmaceutical ingredients (APIs) and their intermediates, such as this compound. The primary use of GC in this context is the detection and quantification of residual solvents, unreacted starting materials, and volatile by-products that may be present after the synthesis. omicsonline.orgeuropeanpharmaceuticalreview.com

Regulatory guidelines, such as those from the International Conference on Harmonisation (ICH), mandate strict limits on residual solvents in pharmaceutical products due to their potential toxicity. europeanpharmaceuticalreview.com GC, particularly when coupled with a Flame Ionization Detector (FID), offers high sensitivity and a wide linear range, making it suitable for monitoring these impurities to ensure they are below the established safety-based limits. europeanpharmaceuticalreview.com For instance, in the synthesis of a bicyclic lactam like this compound, common organic solvents such as toluene, methanol, or dichloromethane (B109758) might be used. GC provides a reliable method to confirm their removal during the final drying and purification steps.

The methodology involves injecting the sample, often diluted in a high-boiling-point solvent or analyzed via headspace sampling, into the GC system. Headspace sampling is particularly advantageous as it minimizes matrix interference from the non-volatile API, thereby enhancing sensitivity and selectivity for the volatile analytes. europeanpharmaceuticalreview.com The compounds are separated based on their boiling points and interaction with the stationary phase of the GC column before being detected. numberanalytics.com

Table 1: Typical GC Parameters for Volatile Impurity Analysis
ParameterTypical ConditionPurpose
Column30 m x 0.25 mm ID, 0.25 µm film (e.g., TraceGOLD TG-624)Separation of volatile organic compounds. thermofisher.com
Carrier GasHelium or Hydrogen at ~1.0 mL/minTransports the sample through the column. thermofisher.com
Inlet Temperature250 °CEnsures rapid volatilization of the sample. thermofisher.com
Oven ProgramInitial temp 50 °C, ramped to 320 °CSeparates compounds based on boiling point differences. thermofisher.com
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)Quantification (FID) and Identification (MS) of analytes. europeanpharmaceuticalreview.com

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Enhanced Identification and Separation

To achieve unambiguous identification of impurities and co-eluting species, chromatographic techniques are often coupled with mass spectrometry (MS), a combination known as a hyphenated technique. ijarnd.comasdlib.org GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS) are among the most powerful tools in pharmaceutical analysis, providing both separation and detailed structural information. rsisinternational.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for identifying unknown volatile and semi-volatile impurities. europeanpharmaceuticalreview.comamericanpharmaceuticalreview.com As components elute from the GC column, they enter the mass spectrometer, where they are ionized. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be compared against spectral libraries for positive identification. nih.gov This is invaluable for characterizing unexpected by-products or degradation products that may arise during the synthesis or storage of this compound. For instance, if a side reaction produced a structurally similar but more volatile lactam, GC-MS could separate it and provide the molecular weight and fragmentation data needed for its structural elucidation. thermofisher.com The high sensitivity of modern MS detectors also allows for the detection and identification of impurities at trace levels, which is crucial for potentially mutagenic impurities where safety limits are very low. europeanpharmaceuticalreview.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for the analysis of non-volatile, thermally labile, or polar compounds that are not suitable for GC analysis. rsisinternational.org This technique is highly applicable to the analysis of this compound itself, as well as its non-volatile precursors and potential high-molecular-weight impurities. LC-MS combines the powerful separation capabilities of HPLC with the detection specificity of mass spectrometry. nih.gov The use of soft ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), allows for the analysis of the intact molecule, providing accurate molecular weight information. asdlib.org Further structural details can be obtained using tandem mass spectrometry (MS/MS), which fragments the parent ion to reveal information about its substructures. nih.gov

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively in synthetic organic chemistry for qualitative monitoring of reaction progress. nih.gov In the synthesis of this compound, TLC can be employed to track the consumption of starting materials and the formation of the desired product in near real-time. acs.orgacs.org

The process involves spotting a small amount of the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel on an aluminum backing). acs.org The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). The mobile phase moves up the plate by capillary action, and the components of the mixture separate based on their differential partitioning between the stationary phase (silica gel) and the mobile phase. nih.gov

After development, the separated spots are visualized, typically using UV light if the compounds are UV-active, or by staining with a chemical reagent like iodine vapor or potassium permanganate. nih.govacs.org By comparing the spot corresponding to the starting material with the spot for the product, a chemist can quickly assess the reaction's status. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. This allows for timely decisions regarding reaction time, quenching, and work-up procedures without the need for more complex and time-consuming instrumentation. nih.gov While not a quantitative technique, its speed and simplicity make it an indispensable tool for optimizing reaction conditions during the synthesis of bicyclic lactams and other complex organic molecules. researchgate.netresearchgate.net

Elemental Compositional Analysis

Combustion Analysis (CHNS/O)

Combustion analysis is a fundamental technique for determining the elemental composition of an organic compound. azom.com It is the gold standard for quantifying the mass percentages of Carbon (C), Hydrogen (H), Nitrogen (N), Sulfur (S), and Oxygen (O) in a pure sample. velp.comeltra.com For a newly synthesized compound like this compound, CHN analysis is a critical step in confirming its empirical formula and assessing its purity. rsc.org

The method involves the high-temperature combustion of a precisely weighed small sample (typically a few milligrams) in an oxygen-rich environment. rsc.orgtamu.edu This process quantitatively converts the elements into simple gaseous products: carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). azom.comrsc.org These combustion gases are then swept by a carrier gas (usually helium) through a series of separation columns and detectors, such as thermal conductivity detectors, which measure the concentration of each gas. tamu.edu From these measurements, the mass percentages of C, H, and N in the original sample are calculated. The results are then compared to the theoretical values calculated from the proposed molecular formula. A close agreement (typically within ±0.4%) provides strong evidence for the compound's identity and purity. ubc.ca

Table 2: Theoretical vs. Experimental Elemental Analysis for C₇H₁₂N₂O
ElementTheoretical Mass %Acceptable Experimental Range
Carbon (C)59.98%59.58% - 60.38%
Hydrogen (H)8.63%8.23% - 9.03%
Nitrogen (N)19.98%19.58% - 20.38%
Oxygen (O)11.41%(by difference)

Inductively Coupled Plasma (ICP) Techniques (ICP-OES, ICP-MS)

During the synthesis of pharmaceutical compounds, there is a risk of contamination with elemental impurities, which can originate from raw materials, catalysts, reagents, or manufacturing equipment. thepharmajournal.comresearchgate.net Inductively Coupled Plasma (ICP) techniques are powerful tools for detecting and quantifying these trace elements, ensuring the final product meets strict regulatory limits set by bodies like the USP and ICH. malvernpanalytical.comeag.com

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) involves introducing a sample, typically after acid digestion, into a high-temperature argon plasma. spectro.com The intense heat excites the atoms of the elements present, causing them to emit light at characteristic wavelengths. A spectrometer measures these emissions to identify and quantify the elements in the sample. thepharmajournal.com ICP-OES is robust and can handle samples with high dissolved solids, making it suitable for analyzing a wide range of materials. spectro.com It offers detection limits typically in the parts per million (ppm) to parts per billion (ppb) range. malvernpanalytical.comresearchgate.net

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) provides significantly higher sensitivity than ICP-OES, with detection limits in the parts per billion (ppb) to parts per trillion (ppt) range. malvernpanalytical.comshimadzu.com In ICP-MS, the ions generated by the argon plasma are directed into a mass spectrometer, which separates them based on their mass-to-charge ratio. eag.comyoungin.com This makes ICP-MS the preferred technique for analyzing elements with very low permissible daily exposure limits, such as heavy metals like lead, mercury, arsenic, and cadmium, as well as residual metal catalysts (e.g., palladium, platinum, rhodium) that may be used in the synthesis of complex molecules. thepharmajournal.comwisdomlib.org

X-ray Fluorescence (XRF) Spectroscopy

X-ray Fluorescence (XRF) spectroscopy is another valuable technique for elemental analysis. stinstruments.com A key advantage of XRF is that it is a non-destructive method, allowing the sample to be analyzed directly in solid or liquid form with minimal to no sample preparation. spectroscopyonline.comqa-group.com This contrasts with ICP techniques that require the sample to be destructively digested in acid. malvernpanalytical.com

In XRF, the sample is irradiated with high-energy X-rays, which causes the ejection of inner-shell electrons from the atoms. news-medical.net Electrons from higher energy shells then drop down to fill the vacancies, emitting secondary X-rays in the process. The energy of these emitted X-rays is characteristic of the element from which they originated, acting as an elemental "fingerprint." qa-group.com

While generally less sensitive than ICP-MS, XRF is a rapid, cost-effective, and easy-to-use technique for screening materials for elemental impurities. pharmamanufacturing.commalvernpanalytical.com It is particularly useful for in-process controls and for analyzing raw materials or final products to ensure they are free from significant metallic contamination. news-medical.netmalvernpanalytical.com However, it is important to note that XRF is a method for detecting elements, not for identifying organic compounds themselves. researchgate.net Its application is focused on the inorganic components or contaminants within the organic matrix.

Table 3: Comparison of Elemental Analysis Techniques
TechniquePrinciplePrimary ApplicationSample StateKey Advantage
Combustion AnalysisHigh-temperature combustion and detection of resulting gases (CO₂, H₂O, N₂). rsc.orgDetermining C, H, N, S, O content to verify empirical formula. azom.comSolid/LiquidHigh precision for bulk elemental composition. tamu.edu
ICP-OES / ICP-MSAtomization and excitation/ionization in argon plasma followed by optical or mass detection. eag.comspectro.comQuantification of trace elemental impurities (e.g., heavy metals, catalyst residues). thepharmajournal.comLiquid (after digestion)Very high sensitivity (ppb-ppt levels for ICP-MS). malvernpanalytical.com
XRFExcitation by primary X-rays and detection of characteristic secondary X-rays. qa-group.comRapid, non-destructive screening for elemental composition and impurities. pharmamanufacturing.comSolid/Liquid/PowderNon-destructive, minimal sample preparation. spectroscopyonline.com

Solid-State Structural Analysis (e.g., X-ray Crystallography)

The definitive determination of a molecule's three-dimensional structure in the solid state is accomplished through X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and conformational arrangements, which is invaluable for confirming the synthesis of the correct stereoisomer and understanding intermolecular interactions within the crystal lattice.

While specific crystallographic data for this compound is not widely published, a detailed structural analysis has been performed on a closely related derivative, cis-perhydropyrrolo[3,4-c]pyridine-3,4-dione. researchgate.net This compound was synthesized and its structure was determined by X-ray diffraction from a colorless crystal obtained from an ethanol (B145695) solution. researchgate.net

The analysis revealed that the crystal system is monoclinic. researchgate.net The crystallographic data provides a foundational understanding of the conformation and packing of the bicyclic pyrrolopyridinone core, which is directly relevant to the target compound.

Crystallographic Data for cis-perhydropyrrolo[3,4-c]pyridine-3,4-dione

ParameterValue
Chemical FormulaC₇H₁₀N₂O₂
Crystal SystemMonoclinic
Source of CrystalEthanol Solution
Analytical MethodX-ray Diffraction

Data sourced from a study on a related dione (B5365651) derivative. researchgate.net

Sample Preparation Strategies for Complex Matrices in Pyrrolopyridinone Analysis

The accurate quantification and analysis of pyrrolopyridinone compounds in complex biological, environmental, or pharmaceutical matrices present a significant challenge. chromatographyonline.com Biological samples such as plasma, serum, or urine are composed of numerous endogenous components like proteins, salts, and lipids that can interfere with analysis. researchgate.net Therefore, effective sample preparation is a critical step to isolate the target analyte, remove interferences, and improve the sensitivity and accuracy of analytical results. chromatographyonline.comdoabooks.org The choice of technique depends on the physicochemical properties of the analyte and the nature of the sample matrix. phmethods.net

Several well-established techniques are applicable for the extraction of pyrrolopyridinone compounds from such matrices:

Liquid-Liquid Extraction (LLE) : This classic technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. researchgate.netphmethods.net For a relatively polar compound like this compound, the selection of an appropriate organic solvent and adjustment of the sample's pH are crucial to achieve efficient partitioning and extraction from the aqueous biological matrix. researchgate.net

Solid-Phase Extraction (SPE) : SPE is a highly versatile and widely used technique that involves passing a liquid sample through a solid adsorbent (the stationary phase) packed in a cartridge. phmethods.net The analyte is selectively retained on the sorbent while matrix components are washed away. The purified analyte is then eluted with a small volume of a strong solvent. For pyrrolopyridinones, various sorbent chemistries can be employed, such as reversed-phase (e.g., C18) or ion-exchange, depending on the specific properties of the target molecule and the desire to remove interfering substances. researchgate.netphmethods.net

Protein Precipitation : In biological fluids like plasma or serum, proteins are a major source of interference and can damage analytical columns. researchgate.net Protein precipitation involves adding a substance, such as a polar organic solvent (e.g., acetonitrile (B52724), methanol) or an acid, to the sample to denature and precipitate the proteins. researchgate.netslideshare.net After centrifugation, the clear supernatant containing the analyte can be directly analyzed or subjected to further cleanup steps like SPE. researchgate.net

Thin-Film Microextraction (TFME) : A more modern, solvent-minimized approach, TFME uses a porous sorptive polymer film to extract analytes directly from a sample. nih.gov The film is immersed in the sample, after which it is washed and the analytes are desorbed using a small amount of solvent. This technique has been shown to be effective for extracting drugs from complex biological matrices like urine and demonstrates a high tolerance for matrix effects. nih.gov

The selection of an appropriate strategy is fundamental for developing a robust and reliable analytical method for pyrrolopyridinone compounds in challenging sample environments.

Comparison of Sample Preparation Techniques for Pyrrolopyridinone Analysis

TechniquePrinciplePrimary Application/AdvantageConsiderations for Pyrrolopyridinones
Liquid-Liquid Extraction (LLE)Partitioning between two immiscible liquids based on solubility. phmethods.netEffective for separating compounds based on polarity. phmethods.netRequires careful selection of solvent and pH control to ensure efficient extraction of the polar analyte.
Solid-Phase Extraction (SPE)Selective adsorption of the analyte onto a solid sorbent, followed by elution. phmethods.netHigh selectivity and concentration factor; removes a wide range of interferences. phmethods.netMethod development is needed to choose the optimal sorbent type (e.g., reversed-phase, ion-exchange) and elution solvent.
Protein PrecipitationRemoval of proteins from biological samples using solvents or acids. researchgate.netSimple, fast, and effective for removing major interferences in plasma/serum. slideshare.netMay not remove other small-molecule interferences; resulting extract can be dilute. researchgate.net
Thin-Film Microextraction (TFME)Extraction of analytes onto a porous polymer film. nih.govSolvent-minimized, high tolerance for complex matrices, suitable for high-throughput analysis. nih.govRequires optimization of film composition and extraction/desorption conditions. nih.gov

Computational Chemistry and Theoretical Investigations of Octahydro 1h Pyrrolo 3,4 C Pyridin 1 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of molecules. They provide a framework for analyzing reaction energetics, electronic distributions, and molecular orbitals, which are fundamental to a molecule's reactivity and interactions.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to study the reactivity of molecules by calculating descriptors that can predict their behavior in chemical reactions. For instance, the dual descriptor (DD) is a powerful DFT-based tool that provides a measure of a molecule's nucleophilic and electrophilic character. scirp.org A high positive DD value indicates a good electrophile, while a high negative value suggests a good nucleophile. scirp.org

While specific DFT studies on the reaction mechanisms of octahydro-1H-pyrrolo[3,4-c]pyridin-1-one are not extensively detailed in the literature, the methodology is frequently used for related heterocyclic systems. For example, DFT calculations are employed to obtain the molecular descriptors necessary for building Quantitative Structure-Activity Relationship (QSAR) models for compounds like pyrrolones. researchgate.net These calculations help in understanding how structural modifications influence the energy of a molecule and its reaction pathways. The insights gained from DFT can guide the synthesis of new derivatives by predicting the most energetically favorable reaction routes and the stability of intermediates and products.

Electronic Structure Analysis

The electronic structure of a molecule, which includes the arrangement of its molecular orbitals, governs its chemical and physical properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of molecular stability and reactivity. tdl.org

For pyrrolo[3,4-c]pyridine derivatives, quantum-chemical calculations have been used to analyze their electronic structure, with results showing good agreement with experimental data. mdpi.com The analysis of molecular orbitals helps in understanding the nature of electronic transitions and photophysical properties. mdpi.com In fused-ring systems containing pyrrole (B145914), controlling the overlap between HOMO and LUMO is a key strategy in molecular design to achieve desired electronic properties. researchgate.net The fundamental principle involves the combination of atomic orbitals, such as p-orbitals, to form bonding and anti-bonding molecular orbitals (sigma and pi orbitals), which ultimately define the electronic landscape of the molecule. libretexts.orgyoutube.com

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are essential for exploring the dynamic behavior of molecules and their interactions with biological targets. These methods provide a three-dimensional perspective on molecular conformation and reactivity.

Conformational Analysis of the Fused Ring System

The fused ring system of this compound imparts significant conformational rigidity, yet allows for specific spatial arrangements that are crucial for its biological activity. Molecular dynamics (MD) simulations are a powerful technique used to study the conformational flexibility and stability of such molecules. MD simulations can reveal the preferred conformations of pyrrolopyridone analogues and how they bind within the active sites of proteins. nih.govresearchgate.net

These simulations provide an atomic-level understanding of the key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the molecule in a particular conformation or a complex with a receptor. nih.govnih.gov The insights from conformational analysis are critical for designing derivatives that can fit optimally into a biological target, a key aspect of rational drug design. The synthesis of such fused-ring systems is an active area of research, with methods being developed to efficiently construct these complex scaffolds. organic-chemistry.orgresearchgate.net

Prediction of Reactivity Profiles based on Electronic Properties

Computational methods can predict the reactivity of a molecule by analyzing its electronic properties. tdl.orgwustl.edu As mentioned, DFT calculations can determine regions within a molecule that are prone to nucleophilic or electrophilic attack. scirp.org By calculating properties like electrostatic potential maps and frontier molecular orbital densities, researchers can identify the most reactive sites on the this compound scaffold.

This information is invaluable for predicting how the molecule will behave in different chemical environments and how it might be metabolized. For instance, computational tools can screen for the potential of a molecule to be bioactivated into a reactive metabolite that could covalently bind to proteins or DNA. wustl.edu This predictive capability allows for the early identification of potentially problematic structural features and guides the modification of the molecule to enhance its stability and safety while maintaining its desired activity. wustl.edu

Quantitative Structure-Activity Relationship (QSAR) Studies on Pyrrolopyridinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. taylorandfrancis.comijnrd.org For pyrrolopyridinone derivatives, 2D and 3D-QSAR studies have been instrumental in identifying the key structural features required for their biological effects, such as anticancer activity. researchgate.netnih.gov

In these studies, molecular descriptors representing various physicochemical properties (e.g., steric, electronic, hydrophobic) are calculated for a set of molecules with known activities. nih.gov Statistical methods are then used to build a model that can predict the activity of new, untested compounds. researchgate.net

Commonly used 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These models generate 3D contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity. For example, a CoMFA model developed for pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors yielded a robust model with high predictive power. nih.gov Similarly, studies on pyrrolopyridinone derivatives as Cdc7 kinase inhibitors resulted in satisfactory CoMFA and CoMSIA models that help interpret the structure-activity relationship. researchgate.net These models guide medicinal chemists in designing more potent and selective inhibitors by indicating favorable and unfavorable modifications to the molecular structure. researchgate.netnih.gov

The table below summarizes the statistical validation parameters for several QSAR models developed for pyrrole-containing derivatives, demonstrating the predictive power of these computational approaches.

Derivative ClassQSAR Modelq² (Cross-validated r²)r² (Non-validated r²)TargetReference
Pyrrolopyridinone DerivativesCoMFA0.6330.871Cdc7 Kinase researchgate.net
Pyrrolopyridinone DerivativesCoMSIA0.5870.757Cdc7 Kinase researchgate.net
Pyrrolopyridinone DerivativesZou-GB/SA score based0.8390.951Cdc7 Kinase nih.gov
Pyrrolo[2,3-d]pyrimidin-4-amine DerivativesReceptor-based CoMFA0.780.98JAK1 nih.gov
Oxadiazole-ligated Pyrrole Derivatives2D-MLR0.5750.982Enoyl-ACP Reductase nih.gov

Ligand-Based and Structure-Based Modeling

Computational modeling is a cornerstone of modern drug discovery, enabling the rational design of new therapeutic agents. Both ligand-based and structure-based approaches are employed to understand how molecules like this compound might interact with biological targets.

Ligand-Based Modeling: In the absence of a known 3D structure of a biological target, ligand-based methods utilize the information from a set of molecules known to be active. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are prominent. For instance, 3D-QSAR studies have been performed on a series of imidazo-pyrrolopyridine derivatives that act as Janus kinase 1 (JAK1) inhibitors. nih.gov These studies generate models that correlate the physicochemical properties of the molecules with their biological activity, providing predictive tools for designing new, more potent inhibitors. nih.govresearchgate.net A similar approach could be applied to a series of this compound derivatives to understand the structural requirements for a specific biological activity.

Structure-Based Modeling: When the 3D structure of the target protein is available, structure-based methods like molecular docking are employed. These techniques predict the preferred orientation of a ligand when bound to a target, forming a stable complex. For example, molecular docking studies have been conducted on various pyrrolopyridine derivatives to elucidate their binding modes with targets such as Janus kinase 1 (JAK1), mitogen-activated protein kinase-activated protein kinase-2 (MK-2), and the colchicine-binding site of tubulin. nih.govnih.govtandfonline.comsemanticscholar.org In a study on pyrrolo[3,4-b]pyridin-5-ones, docking was used to investigate their interactions with αβ-tubulin, with the hydrophobic–aromatic moieties found to be crucial for binding. nih.gov These studies provide valuable insights into the specific molecular interactions that drive binding and can guide the design of derivatives of this compound with enhanced affinity and selectivity for a given target.

Prediction of Binding Affinities and Molecular Interactions

Beyond simply predicting the binding pose, computational methods can also estimate the binding affinity of a ligand for its target and detail the intricate network of molecular interactions.

Binding Affinity Prediction: Molecular mechanics-based methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are often used to calculate the binding free energy of a ligand-protein complex. This approach was utilized in the study of imidazo-pyrrolopyridine derivatives as JAK1 inhibitors to compare the binding free energies of a co-crystal ligand and a newly designed molecule. nih.gov Similarly, for 7H-pyrrolo[2,3-d]pyrimidine derivatives targeting p21-activated kinase 4 (PAK4), binding free energy calculations helped to elucidate the inhibitory mechanisms. mdpi.com Such calculations would be instrumental in prioritizing novel this compound derivatives for synthesis and biological evaluation.

Molecular Interaction Analysis: Molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex, allowing for a more realistic representation of molecular recognition and induced-fit effects. nih.gov MD simulations have been used to validate docking results and to study the stability of protein-inhibitor interactions for various pyrrolopyridine analogs. nih.govresearchgate.netmdpi.comnih.gov For example, a 100 ns MD simulation was conducted to study the interactions of novel pyrrolopyrimidine derivatives with COX-2 and TLR-4. nih.gov These simulations can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are critical for binding, information that is vital for the rational design of new drugs based on the this compound scaffold.

The table below illustrates the types of molecular interactions that are typically identified in docking and MD simulation studies of pyrrolopyridine derivatives with their biological targets.

Compound Class Target Key Interacting Residues Types of Interactions
Imidazo-pyrrolopyridinesJAK1Not specifiedNot specified
PyrrolopyridinesMAPKAPK-2Not specifiedH-bonds
1H-pyrrolo[3,2-c]pyridine derivativesTubulinThrα179, Asnβ349Hydrogen bonds
7H-pyrrolo[2,3-d]pyrimidine derivativesPAK4Hinge region, β-sheetsHydrogen bonds, electrostatic interactions

In Silico Approaches for Scaffold Optimization and Diversification

In silico methods are powerful tools for optimizing a lead scaffold and for exploring novel chemical space through scaffold hopping.

Scaffold Optimization: Computational approaches can guide the chemical modification of a core scaffold to improve its pharmacological properties. For example, a study on pyrrolopyridine inhibitors of human MAPKAPK-2 used in silico methods to evaluate structural analogs and elucidate their inhibition profiles. nih.gov By identifying "hot spots" for metabolism or regions of the molecule that can be modified to enhance binding or selectivity, computational tools can accelerate the lead optimization process. nih.gov

Scaffold Diversification (Scaffold Hopping): This strategy involves replacing the core structure of a known active compound with a different scaffold while retaining or improving its biological activity. nih.gov This can be used to improve properties like metabolic stability or to explore new intellectual property space. For instance, a scaffold-hopping strategy was employed in the design of pyridine-based pyrrolo[2,3-d]pyrimidine analogs as CSF1R inhibitors, where a dipyridine moiety from a known drug was incorporated into the new scaffold. mdpi.com The this compound core could serve as a starting point for scaffold hopping to identify novel, structurally distinct compounds with similar biological activities.

The following table provides examples of how scaffold hopping has been applied to pyrrolopyridine and other aromatic compounds to improve their properties.

Original Scaffold New Scaffold Reason for Hopping
BenzenePyridine (B92270), PyrimidineIncrease metabolic stability
NitrobenzenePyridineEliminate formation of toxic metabolites
PyrroleBenzimidazoleConserve 3D structure

Investigation of Polar Effects and Charge Transfer in Reactions

Theoretical investigations into the electronic structure of molecules can shed light on their reactivity and the nature of chemical transformations.

The study of polar effects and charge transfer is crucial for understanding reaction mechanisms. For instance, computational analysis has been used to investigate intramolecular charge transfer in various organic molecules, including those with structures analogous to pyrrolopyridines. researchgate.netrsc.orgnih.gov Theoretical studies on symmetric and asymmetric pyrrolo[3,2-b]pyrrole (B15495793) derivatives have been conducted to understand their hybridized local and charge-transfer properties. rsc.org Such studies can reveal how substituents on the this compound ring system might influence its electronic properties and reactivity. For example, computational studies of charge transfer complexes of heterocyclic pyridine derivatives have been performed to understand their electronic properties, such as HOMO and LUMO energies. nih.gov This knowledge is invaluable for designing synthetic routes and for predicting the outcomes of chemical reactions involving this scaffold.

Structure Reactivity Relationships and Mechanistic Organic Chemistry of Octahydro 1h Pyrrolo 3,4 C Pyridin 1 One

Influence of Ring Fusion on the Chemical Reactivity of Pyrrolopyridinones

The fusion of the five-membered pyrrolidinone ring with a six-membered piperidine (B6355638) ring in the octahydro-1H-pyrrolo[3,4-c]pyridin-1-one framework imposes significant conformational constraints that distinguish its reactivity from simple, monocyclic lactams. In typical acyclic or monocyclic amides, the nitrogen lone pair is delocalized into the adjacent carbonyl group, resulting in a planar structure with significant double-bond character, which reduces the reactivity of both the nitrogen and the carbonyl carbon.

In fused systems like this, the geometric constraints of the bicyclic structure can lead to a distortion of the amide bond from planarity. This phenomenon is particularly pronounced in more strained bridged lactams, where the nitrogen atom is at a bridgehead position, preventing the lone pair from conjugating with the carbonyl's π orbitals. nih.gov This lack of conjugation leads to enhanced reactivity, including increased susceptibility to hydrolysis and nucleophilic attack at the carbonyl group. nih.gov While this compound is not a bridged lactam, the ring fusion still restricts bond rotation and can induce ring strain, which in turn can increase the reactivity of the lactam moiety compared to a simple, flexible pyrrolidinone. This inherent structural rigidity is also a key factor in directing the stereochemical outcome of reactions, as it creates distinct steric environments on the convex and concave faces of the molecule.

Impact of Substituents on Reaction Pathways and Selectivity

Substituents on the this compound skeleton play a critical role in modulating its chemical and biological properties, influencing reaction pathways, and determining selectivity. The nature and position of these substituents—whether on the piperidine nitrogen, the lactam nitrogen, or the carbon framework—can exert profound electronic and steric effects.

In studies on the related 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione systems, modifications to substituents have been shown to significantly alter the pharmacological profiles of the resulting compounds. mdpi.com For instance, replacing N-substituted piperazines with other cyclic amines like morpholine (B109124) or pyrrolidine (B122466), or substituting a phenyl ring with benzyl (B1604629) or benzhydryl groups, leads to changes in biological activity. mdpi.com Similarly, the substitution of a carbonyl group with a 5,6-dimethoxypyridin-3-yl ring resulted in a derivative with high affinity for phosphoinositide 3-kinases (PI3Ks). mdpi.com

These findings highlight key principles applicable to this compound:

Electronic Effects: Electron-withdrawing groups (EWGs) can increase the electrophilicity of the lactam carbonyl, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) can enhance the nucleophilicity of the nitrogen atoms, influencing their reactivity in alkylation or acylation reactions.

Steric Hindrance: Bulky substituents can block certain reaction sites, directing reagents to less hindered positions and thereby controlling regioselectivity and diastereoselectivity. This is particularly important in transformations involving the rigid bicyclic core.

Functional Group Handles: Substituents can serve as "handles" for further derivatization, allowing for the introduction of diverse functional groups through subsequent reactions, expanding the molecular diversity of the scaffold.

The strategic placement of substituents is therefore a fundamental tool for fine-tuning the reactivity of the pyrrolopyridinone core and guiding synthetic transformations toward desired products.

Stereochemical Control and Diastereoselectivity in this compound Transformations

The rigid, fused structure of the octahydro-pyrrolo[3,4-c]pyridin-1-one core is instrumental in achieving high levels of stereochemical control during its synthesis and derivatization. The defined three-dimensional shape of the molecule creates sterically differentiated faces, allowing for diastereoselective reactions.

A primary method for establishing the stereochemistry of the ring system is through the stereoselective reduction of a corresponding unsaturated precursor, such as a pyrrolo[3,4-c]pyridine-1,3-dione. researchgate.netgoogle.com Catalytic hydrogenation, for example, typically occurs via the delivery of hydrogen from the less sterically hindered face of the molecule, leading to the preferential formation of one diastereomer. The synthesis of the related (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, an intermediate for Moxifloxacin, relies on such stereoselective reduction steps to establish the required cis-configuration at the ring junction. google.com

Key strategies for achieving stereocontrol include:

Substrate-Controlled Diastereoselectivity: The inherent chirality and conformation of the starting material direct the approach of incoming reagents, leading to a specific stereochemical outcome.

Reagent-Controlled Diastereoselectivity: The use of bulky reagents or chiral catalysts can override the intrinsic facial bias of the substrate to produce a different diastereomer.

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the precursor can direct subsequent transformations in a highly diastereoselective manner, after which the auxiliary can be removed. researchgate.net

The table below summarizes examples of stereoselective transformations in related systems, illustrating the principles applicable to this compound.

PrecursorReagents/ConditionsStereochemical Outcome
6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dioneStereoselective reductionDesired chirality in the final octahydropyrrolopyridine product. researchgate.net
Pyridine-2,3-dicarboxylic acid anhydride (B1165640) derivativeCatalytic hydrogenationFormation of the cis-fused octahydropyrrolo[3,4-b]pyridine ring system. google.com

Elucidation of Reaction Mechanisms for Pyrrolopyridinone Formation and Derivatization

The construction of the pyrrolopyridinone ring system can be achieved through various synthetic strategies, often involving multicomponent reactions and cascade sequences that efficiently build molecular complexity from simple precursors. The Ugi–Zhu three-component reaction, for instance, has been employed to synthesize related pyrrolo[3,4-b]pyridin-5-ones. mdpi.com This reaction begins with the formation of an imine from an aldehyde and an amine, which is then attacked by an α-isocyanoacetamide to yield a 5-aminooxazole intermediate. mdpi.com This intermediate can then undergo a subsequent cascade process, such as an aza Diels-Alder cycloaddition with an appropriate dienophile like maleic anhydride, followed by decarboxylation and dehydration to furnish the final fused bicyclic product. mdpi.commdpi.com

Another powerful approach for forming fused lactam systems is the Mukaiyama aldol (B89426) reaction. mdpi.com This involves the coupling of a silyl (B83357) enol ether with an aldehyde or ketone, which can be adapted for intramolecular cyclization to form the lactam ring. The initial aldol adduct is often prone to elimination, which can be controlled to produce either saturated or unsaturated lactam systems. mdpi.com

The table below outlines key mechanistic pathways used in the formation of related pyrrolopyridinone scaffolds.

Reaction Name/TypeKey Mechanistic Steps
Ugi-Zhu / Cascade Process1. Imine formation. 2. Nucleophilic attack by isocyanide. 3. Tautomerization to 5-aminooxazole. 4. Aza Diels-Alder cycloaddition. 5. N-acylation, decarboxylation, and dehydration cascade. mdpi.commdpi.com
Mukaiyama Aldol Cyclization1. Formation of a silyl enol ether. 2. Intramolecular Lewis acid-mediated aldol addition to a carbonyl group. 3. Formation of a hydroxylactam adduct. 4. (Optional) Elimination to form an unsaturated lactam. mdpi.com

Catalytic Role and Interactions in Reaction Systems

Catalysis is fundamental to the efficient and selective synthesis of this compound and its derivatives. Various catalytic systems, including transition metals, Lewis acids, and organocatalysts, are employed to facilitate key bond-forming and transformation steps.

Transition Metal Catalysis: Transition metals are widely used for hydrogenation and cross-coupling reactions. Catalysts such as rhodium and palladium on carbon (Pd/C) are effective for the reduction of aromatic pyridine (B92270) precursors to the saturated piperidine ring, a crucial step in forming the octahydro- skeleton. google.comnih.gov Ruthenium and copper-based systems have been used to promote domino reactions that construct fused heterocyclic systems through oxidative dehydrogenation and cyclization processes. rsc.org

Lewis Acid Catalysis: Lewis acids activate substrates towards nucleophilic attack. Ytterbium triflate (Yb(OTf)₃) has been shown to be an effective catalyst in the Ugi-Zhu reaction for the synthesis of pyrrolo[3,4-b]pyridin-5-ones by activating the intermediate imine. mdpi.com Boron-based Lewis acids like B(C₆F₅)₃ can catalyze the metal-free hydrogenation of N-heterocycles. rsc.org

Organocatalysis: Non-metal catalysts are also valuable. Pyridinethiol, for example, can act as a hydrogen atom transfer (HAT) catalyst to promote the dehydrogenation of saturated N-heterocycles. acs.org

The following table provides examples of catalytic systems used in the synthesis of pyrrolopyridinones and related saturated N-heterocycles.

Catalyst TypeCatalyst ExampleRole in Reaction
Transition MetalRhodium, PalladiumCatalytic hydrogenation of aromatic precursors to form saturated rings. google.comnih.gov
Transition MetalRuthenium/CopperPromotion of domino dehydrogenation/cyclization reactions. rsc.org
Lewis AcidYtterbium Triflate (Yb(OTf)₃)Activation of imines in multicomponent reactions. mdpi.com
Lewis AcidTris(pentafluorophenyl)borane (B(C₆F₅)₃)Catalysis of metal-free hydrogenation. rsc.org
OrganocatalystPyridinethiolHydrogen Atom Transfer (HAT) catalysis for dehydrogenation. acs.org

Analysis of Hydrogen Abstraction and Radical Addition Reactions

While ionic reactions dominate the chemistry of lactams, radical-mediated transformations offer alternative pathways for C-C bond formation and functionalization. For the this compound system, hydrogen abstraction and subsequent radical addition represent potential, albeit less explored, avenues for derivatization.

Hydrogen Abstraction: The saturated carbon framework of the molecule contains multiple C-H bonds that could be susceptible to hydrogen abstraction by a reactive radical species. The positions alpha to the nitrogen atoms are particularly activated and are common sites for hydrogen atom transfer (HAT) reactions in saturated N-heterocycles. acs.org This process generates a carbon-centered radical that can then be trapped by another reagent or undergo further rearrangement or coupling reactions.

Radical Addition and Cyclization: Studies on analogous γ-lactams have demonstrated the viability of diastereoselective radical additions to introduce substituents at the α-position to the carbonyl group. nih.gov Furthermore, radical cyclizations of α-haloamides are a known method for forming lactam rings, although they can be challenging due to the slow rotation around the amide C-N bond, which may lead to undesired side reactions like hydrodehalogenation. nih.gov Innovative methods, such as using photoenzymes, have been developed to overcome these limitations by pre-organizing the substrate in a reactive conformation. nih.gov The synthesis of lactams through the radical substitution of acyl radicals at an amine nitrogen has also been reported, providing another tool for forming the core ring structure. acs.org

Although direct studies on radical reactions of this compound are limited, the principles established in related systems suggest that radical-based strategies could be applied for its synthesis and functionalization, offering complementary methods to traditional ionic pathways.

Role of the Pyrrolopyridinone Scaffold in Contemporary Chemical Synthesis

Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one as a Privileged Scaffold in Organic Chemistry

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, often with high affinity, leading to a wide range of pharmacological activities. The pyrrolo[3,4-c]pyridine core structure fits this definition, as its derivatives have been shown to possess a broad spectrum of biological effects. mdpi.com Investigations have revealed that compounds containing this scaffold can exhibit analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor properties. mdpi.com

The versatility of the pyrrolopyridinone scaffold stems from its rigid bicyclic structure, which correctly orients substituent groups in three-dimensional space for optimal interaction with biological receptors. The nitrogen atoms within the rings can act as hydrogen bond donors or acceptors, and various positions on the scaffold can be chemically modified to fine-tune pharmacological activity, solubility, and metabolic stability. This inherent adaptability makes it a favored starting point for the design of new therapeutic agents.

Precursor in the Synthesis of Complex Organic Molecules

The structural core of octahydropyrrolopyridines serves as a critical building block, or synthon, in the assembly of more complex and pharmacologically important molecules. A prominent example is the role of a stereoisomer, (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, as a key intermediate in the synthesis of Moxifloxacin. google.comgoogle.comasianpubs.org Moxifloxacin is a fourth-generation synthetic fluoroquinolone antibiotic used to treat a variety of bacterial infections, including pneumonia and chronic bronchitis. google.comgoogle.com

Modular Approaches to Scaffold Diversification and Library Synthesis

The this compound scaffold is well-suited for modular synthesis, a strategy that allows for the systematic and rapid generation of a large number of related compounds, known as a chemical library. This approach is fundamental to modern drug discovery, enabling the exploration of structure-activity relationships (SAR) to identify compounds with optimal potency and selectivity.

The diversification of the pyrrolopyridinone scaffold typically involves a core synthetic route where different building blocks can be introduced at various stages. Key points of modification include:

N-substitution: The nitrogen atoms in both the pyrrolidine (B122466) and pyridine (B92270) rings can be functionalized with a wide array of substituents.

Aromatic/Heteroaromatic additions: Different aryl or heteroaryl groups can be attached to the carbon framework, significantly influencing the compound's interaction with biological targets.

This modularity allows chemists to create a diverse library of compounds from a common intermediate. By systematically varying the substituents and evaluating the biological activity of each new analog, researchers can deduce which chemical features are critical for the desired effect, leading to the rational design of more potent molecules.

Contribution to the Development of Novel Synthetic Methodologies

The demand for enantiomerically pure forms of octahydropyrrolopyridines has spurred innovation in synthetic organic chemistry, particularly in the area of stereoselective synthesis. The presence of two chiral centers in the scaffold means that it can exist as multiple stereoisomers, which often have vastly different biological activities.

A significant challenge in synthesizing these compounds is controlling the stereochemistry to produce a single, desired isomer with high purity. To address this, novel synthetic methods have been developed. One such advancement is the use of enzymatic hydrolysis for the optical resolution of a key synthetic intermediate, dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate. google.com This biocatalytic approach allows for the separation of enantiomers with high efficiency, yielding the desired stereoisomer with an optical purity exceeding 99%. google.com The development of such techniques, driven by the need for specific building blocks like octahydropyrrolopyridine, contributes to the broader toolkit of synthetic chemists.

Applications in Materials Science (e.g., dyes, conducting polymers, organic semiconductors)

While the saturated this compound scaffold is primarily explored for its biological applications, the related aromatic pyrrolopyrrole chromophore, specifically diketopyrrolopyrrole (DPP), is a cornerstone in the field of materials science. nih.govresearchgate.net DPP-based compounds are well-known pigments and have emerged as exceptional building blocks for high-performance organic semiconductors. mdpi.comresearchgate.net

The utility of the DPP core in materials science is due to several key features:

High Planarity: The rigid and planar structure of the DPP unit facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport in organic thin films. bohrium.com

Strong Electron-Withdrawing Nature: The lactam units make the DPP core electron-deficient, allowing it to be used as an excellent electron acceptor in donor-acceptor (D-A) type conjugated polymers. nih.gov

Chemical Stability: DPP-based materials often exhibit high thermal and chemical stability.

These properties have led to the successful incorporation of DPP-based polymers in a range of electronic devices, most notably organic field-effect transistors (OFETs), where they have enabled the achievement of high charge carrier mobilities. nih.govbohrium.com

Investigative Research on the Potential of Pyrrolopyridinone Derivatives in Biological Systems

Extensive research has focused on the derivatization of the pyrrolopyridinone scaffold to create potent and selective inhibitors of key biological targets, particularly protein kinases, which are crucial regulators of cellular processes and are often implicated in diseases like cancer.

Inhibition of Cdc7 Kinase: Cell division cycle 7 (Cdc7) kinase is a protein essential for the initiation of DNA replication. As cancer cells undergo rapid proliferation, they are highly dependent on efficient DNA replication, making Cdc7 an attractive target for anticancer drug development. Several series of pyrrolopyridinone derivatives have been synthesized and identified as the first potent inhibitors of Cdc7 kinase. Through systematic modification of the core scaffold, researchers have developed compounds with high affinity and cellular activity.

Table 1: Selected Pyrrolopyridinone Derivatives as Cdc7 Kinase Inhibitors

Compound Structure Cdc7 Ki (nM) Cellular IC50 (µM)
Compound A 2-(Pyrimidin-4-yl)-7-(2-fluoroethyl)-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one 0.5 0.3-0.5
Compound B (S)-2-(2-Aminopyrimidin-4-yl)-7-(2-fluoroethyl)-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one 0.5 < 1

| Compound C | 2-(Furan-2-yl)-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one | 10 | > 10 |

Inhibition of HPK1: Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a negative regulator of T-cell activation. Inhibiting HPK1 can enhance the immune response against cancer cells, making it a promising target for cancer immunotherapy. While not strictly this compound, structurally related scaffolds like pyrazolopyridines and 7H-pyrrolo[2,3-d]pyrimidines have been successfully employed to develop potent HPK1 inhibitors. These scaffolds mimic the core structure and allow for the presentation of functional groups in a similar spatial arrangement.

Table 2: Representative HPK1 Inhibitors with Related Scaffolds

Scaffold Type Representative Compound HPK1 IC50 (nM) Key Features
Pyrazolopyridine Compound 16 (from study) < 10 High enzymatic and cellular potency

| 7H-Pyrrolo[2,3-d]pyrimidine | Compound 31 (from study) | 3.5 | Favorable kinase selectivity |

Data synthesized from publicly available research on HPK1 inhibitors.

This research underscores the power of the pyrrolopyridinone scaffold and its bioisosteres as a versatile template for developing targeted therapies.

Q & A

Q. What are the standard synthetic protocols for octahydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives, and how are intermediates characterized?

Synthesis typically involves cyclization reactions using silver oxide to form the pyrrolo-pyridine core, followed by Friedel-Crafts acylation to introduce substituents. For example, methyl 1-(2-bromoethyl)pyrrole-2-carboxylate reacts with silver oxide to yield the bicyclic scaffold, which is further functionalized via acylations. Intermediates are characterized using NMR (1H, 13C), LC-MS, and IR spectroscopy to confirm regiochemistry and purity .

Q. What analytical techniques are prioritized for structural elucidation of this compound derivatives?

High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC, HMBC) are critical. For example, 13C-NMR can distinguish between stereoisomers by analyzing coupling constants and NOE effects in the pyrrolidine ring. X-ray crystallography is used to resolve ambiguous stereochemistry in crystalline derivatives .

Q. What safety protocols are recommended for handling pyrrolo[3,4-c]pyridin-1-one derivatives in laboratory settings?

Follow GHS Category 4 guidelines for acute toxicity (oral, dermal, inhalation). Use fume hoods for solid/liquid handling, wear nitrile gloves, and avoid ignition sources (P210). Emergency protocols include rinsing exposed skin with water for 15 minutes and providing Safety Data Sheets (SDS) during transport .

Advanced Research Questions

Q. How can QSAR models guide the design of pyrrolo[3,4-c]pyridin-1-one derivatives with enhanced bioactivity?

QSAR studies on anti-HIV-1 activity identified five key descriptors: GATS6c (Geary autocorrelation), VR3_DZe (3D van der Waals interactions), minHCsats (minimum hydrophobic surface area), RDF30m (radial distribution function), and E2e (2nd component of accessibility). Optimizing these parameters via computational modeling (e.g., CoMFA, CoMSIA) can improve EC50 values by 2–3 log units .

Q. What in vitro assays validate the HPK1 inhibitory activity of pyrrolo[3,4-c]pyridin-1-one derivatives, and how are contradictions in IC50 data resolved?

Use kinase inhibition assays (e.g., ADP-Glo™) with recombinant HPK1 protein. Contradictions arise from assay conditions (e.g., ATP concentration, pH). Normalize data using Z’-factor statistical validation and cross-validate with cellular assays (e.g., Jurkat T-cell proliferation). Discrepancies >10% require re-evaluation of compound solubility and stability .

Q. How can computational methods predict binding interactions between pyrrolo[3,4-c]pyridin-1-one derivatives and HPK1?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) identify key interactions: hydrogen bonding with Glu449 and hydrophobic packing in the ATP-binding pocket (residues Leu372, Phe435). Free energy perturbation (FEP) calculations quantify substituent effects on binding affinity .

Q. What strategies optimize synthetic routes to improve yields of deuterated analogs (e.g., octahydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine-d4)?

Isotopic labeling via catalytic hydrogenation with deuterium gas (D2, 10 atm) over Pd/C enhances deuteration at the C6 position. Monitor deuteration efficiency using LC-MS and adjust reaction time (24–48 hrs) to minimize protium exchange. Yields >90% require anhydrous conditions and inert atmospheres .

Q. How do researchers address stability challenges in pyrrolo[3,4-c]pyridin-1-one derivatives under varying pH and temperature?

Conduct accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH for 6 months. Use HPLC-PDA to track degradation products (e.g., ring-opening at pH <3). Lyophilization improves stability for long-term storage, while cyclodextrin complexation prevents hydrolysis in aqueous buffers .

Q. What methodologies resolve contradictions in spectral data for stereoisomeric mixtures of pyrrolo[3,4-c]pyridin-1-one derivatives?

Apply chiral HPLC (Chiralpak IA column) with polar organic mobile phases (MeCN/MeOH) to separate enantiomers. Dynamic NMR (DNMR) at variable temperatures (e.g., 233–298 K) can coalesce signals for diastereomers, while vibrational circular dichroism (VCD) confirms absolute configurations .

Q. How are bioactivity contradictions interpreted when pyrrolo[3,4-c]pyridin-1-one derivatives show divergent effects in cancer vs. antiviral assays?

Mechanistic studies (e.g., RNA-seq, phosphoproteomics) differentiate on-target HPK1 inhibition from off-target effects. For example, derivatives with bulky C3 substituents may activate unintended kinases (e.g., JNK). Use CRISPR-Cas9 HPK1-knockout cell lines to isolate target-specific activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
octahydro-1H-pyrrolo[3,4-c]pyridin-1-one
Reactant of Route 2
octahydro-1H-pyrrolo[3,4-c]pyridin-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.